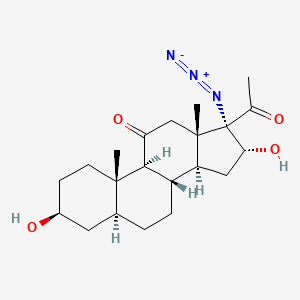

17-Azido-3beta,16alpha-dihydroxy-5alpha-pregnane-11,20-dione

Description

17-Azido-3beta,16alpha-dihydroxy-5alpha-pregnane-11,20-dione is a synthetic pregnane derivative characterized by distinct functional groups and stereochemical configurations. Its molecular formula is C21H31N3O4, with a molecular weight of 389.49 g/mol and a precise mass of 389.231 g/mol . The compound features:

- An azido group (-N3) at position 17, which confers reactivity for applications in click chemistry or bioconjugation.

- A 5alpha configuration, distinguishing it from 5beta-pregnane derivatives.

- 11,20-dione moieties, typical of steroidal ketones.

Its melting point is 167–169°C, and it is supplied by Dayang Chem (Hangzhou) Co., Ltd., a manufacturer with ISO 9001:2015 certification .

Properties

CAS No. |

5070-88-2 |

|---|---|

Molecular Formula |

C21H31N3O4 |

Molecular Weight |

389.5 g/mol |

IUPAC Name |

(3S,5S,8S,9S,10S,13S,14S,16R,17S)-17-acetyl-17-azido-3,16-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-11-one |

InChI |

InChI=1S/C21H31N3O4/c1-11(25)21(23-24-22)17(28)9-15-14-5-4-12-8-13(26)6-7-19(12,2)18(14)16(27)10-20(15,21)3/h12-15,17-18,26,28H,4-10H2,1-3H3/t12-,13-,14-,15-,17+,18+,19-,20-,21+/m0/s1 |

InChI Key |

DIEUKTMUMCPTRI-KVHDYMSOSA-N |

Isomeric SMILES |

CC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)O)N=[N+]=[N-] |

Canonical SMILES |

CC(=O)C1(C(CC2C1(CC(=O)C3C2CCC4C3(CCC(C4)O)C)C)O)N=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

Starting Material Selection

The synthesis commonly begins with pregnane derivatives such as pregn-4-ene-3,20-dione or pregn-4-ene-11-one , which are commercially available or can be synthesized via established routes.

Introduction of the Azide Group at C17

- Method: Nucleophilic substitution of a suitable leaving group (e.g., a halogen or tosylate) at the 17-position with sodium azide (NaN₃).

- Reaction Conditions: Typically performed in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (~80-100°C).

- Reference: Similar substitution reactions are well-documented in steroid chemistry, where 17α-halogenated steroids are converted to 17-azido derivatives via NaN₃.

Hydroxylation at C3 and C16

- Method: Hydroxyl groups are introduced via oxidation or hydroxylation reactions.

- Approach:

- Selective hydroxylation at C3 can be achieved through enzymatic or chemical oxidation methods.

- Hydroxylation at C16 often involves regioselective oxidation using reagents like osmium tetroxide or via directed oxidation strategies.

- Protection: Hydroxyl groups may be protected during subsequent steps to prevent undesired reactions, using silyl or acetal protecting groups.

Oxidation and Reduction Steps

- Oxidation: To form the keto groups at C11 and C20, reagents such as PCC (pyridinium chlorochromate) or Jones reagent are employed.

- Reduction: Selective reduction of ketones to diols is performed using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), depending on the functional group and desired stereochemistry.

Final Functionalization and Purification

- The azide group at C17 is preserved or further modified depending on the target compound.

- The final product is purified via chromatography techniques, such as silica gel column chromatography or recrystallization.

Data Tables Summarizing Preparation Methods

Research Findings and Methodological Insights

- Hydrogenation and Cyclization: As per the synthesis of related steroid derivatives, hydrogenation over platinum catalysts can cyclize azido precursors into more complex frameworks, which may be applicable if ring modifications are desired.

- Protection Strategies: Use of protecting groups such as silyl ethers for hydroxyl groups ensures regioselectivity and prevents side reactions during oxidation or substitution steps.

- Safety Note: Azide compounds are hazardous; proper safety protocols are essential during synthesis, especially during azide substitution and reduction steps.

Summary of Literature and Patent Sources

- The synthesis of steroidal azides, including 17-azido derivatives, has been documented in patent literature and research articles, emphasizing nucleophilic substitution at the 17-position of pregnane frameworks (e.g., US Patent US9777037B2).

- Modern synthetic approaches incorporate cross-coupling reactions and protecting group strategies to enhance selectivity and yield.

- The integration of oxidation, reduction, and substitution reactions allows for the precise functionalization necessary to obtain 17-Azido-3beta,16alpha-dihydroxy-5alpha-pregnane-11,20-dione with high stereochemical fidelity.

Chemical Reactions Analysis

Reduction of the Azido Group

The azido group (-N₃) at position 17 undergoes selective reduction to form an amine intermediate. This reaction is critical for subsequent cyclization steps.

-

Reaction Conditions :

-

Product :

Semicarbazone Formation

The 20-keto group reacts with semicarbazide to form a semicarbazone derivative, protecting the ketone during subsequent reductions.

-

Reaction Conditions :

-

Product :

Selective Reduction of the 11-Keto Group

The 11-keto group is reduced to an 11β-hydroxy group while preserving the semicarbazone-protected 20-keto group.

-

Reaction Conditions :

-

Product :

Oxidation and Dehydration

Controlled oxidation and dehydration steps modify the hydroxyl and ketone groups to generate derivatives with therapeutic potential.

-

Oxidation Conditions :

-

Key Product :

Bromination and Halogenation

Bromination at specific positions enhances bioactivity for industrial and pharmaceutical applications.

-

Conditions :

-

Product :

Dehydrohalogenation and Epoxide Formation

Debromination and epoxide ring-opening reactions introduce fluorinated or hydroxylated derivatives.

-

Conditions :

-

Product :

Mechanistic Insights

-

Cyclization : The azido group’s reduction generates an amine that reacts intramolecularly with the 16α-acetoxy group, forming a stable oxazoline ring .

-

Stereochemical Control : Reactions at C-16 and C-17 are stereospecific, favoring α-configuration due to steric and electronic factors .

Research Implications

Scientific Research Applications

Chemistry

In the realm of organic synthesis, 17-Azido-3beta,16alpha-dihydroxy-5alpha-pregnane-11,20-dione serves as a precursor for synthesizing complex molecules. Its azido group can undergo various chemical reactions including:

- Oxidation : Conversion of hydroxyl groups to ketones or aldehydes.

- Reduction : Reduction of azido groups to amines.

- Substitution : Replacement of azido groups with other functional groups.

Biology

The compound is investigated for its role in modulating biological pathways. Studies have shown that it interacts with biomolecules, potentially influencing enzyme activity and receptor modulation. Its ability to form hydrogen bonds through hydroxyl groups enhances its biological activity.

Medicine

In medicinal chemistry, this compound is explored as a lead compound for drug development. Its structural characteristics suggest potential therapeutic applications in treating various conditions by targeting specific molecular pathways.

Case Studies

Several studies highlight the effectiveness of this compound in different applications:

Industrial Applications

In industrial settings, this compound is utilized in producing specialized chemicals and materials. Its unique functional groups allow for the development of new compounds with tailored properties for specific applications in pharmaceuticals and biochemistry.

Mechanism of Action

The mechanism of action of 17-Azido-3beta,16alpha-dihydroxy-5alpha-pregnane-11,20-dione involves its interaction with specific molecular targets and pathways. The azido group can participate in click chemistry reactions, while the hydroxyl groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Functional Groups and Reactivity

- The azido group in the target compound distinguishes it from progesterone, norgestrienone, and other analogs. This group enables participation in Huisgen cycloaddition (click chemistry), making it valuable for tagging or crosslinking in biochemical studies .

- Fluorination in the corticosteroid derivative (C24H31FO6) enhances metabolic stability and receptor binding affinity, a feature absent in the azido compound .

- The 19-nor structure of norgestrienone reduces androgenic activity compared to 19-methyl steroids, whereas the azido compound retains the pregnane skeleton .

Stereochemical and Configurational Variations

- Cyclic acetals (e.g., in the C24H31FO6 derivative) improve stability against hydrolysis, whereas the azido group may confer photolytic or thermal instability .

Q & A

Q. Critical Considerations :

- Safety : Azides are shock-sensitive; use inert atmospheres and minimal scale during reactions .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

Table 1 : Key Reaction Parameters

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Bromination | NBS, CCl₄, 0°C | ~65 | |

| Hydrolysis | NaOH, H₂O/EtOH, 60°C | ~80 | |

| Azidation | NaN₃, DMF, 50°C | ~50 |

How can researchers validate the structural integrity and purity of this compound post-synthesis?

Basic Research Question

Analytical Techniques :

- NMR Spectroscopy : Compare H and C NMR shifts with analogous steroids (e.g., 3β,21-dihydroxy-5α-pregnane-11,20-dione, δ ~3.5 ppm for C3β-OH) .

- Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ at m/z 433.2 (calculated for C₂₁H₃₁N₃O₅) .

- Melting Point : Cross-check with literature values for related steroids (e.g., 216–218°C for 17α-hydroxyprogesterone) .

Q. Purity Assessment :

- HPLC : Use a C18 column (acetonitrile/water mobile phase) to achieve >95% purity .

What experimental strategies resolve contradictions in metabolic pathway data for this compound?

Advanced Research Question

Conflicting data may arise from enzyme specificity or cofactor availability. For example:

Q. Methodological Recommendations :

Replicate under controlled cofactor conditions (e.g., NADPH-generating systems).

Cross-validate with isotopic labeling (e.g., C at C-17) to trace metabolic fate .

How should researchers design stability studies for the azido group under varying conditions?

Advanced Research Question

Experimental Design :

- pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C; monitor azide degradation via FTIR (N₃⁻ peak at ~2100 cm⁻¹) .

- Thermal Stability : Conduct differential scanning calorimetry (DSC) to identify decomposition temperatures .

Table 2 : Stability Parameters

| Condition | Assay | Key Metrics |

|---|---|---|

| Acidic (pH 2) | HPLC | % intact compound after 24h |

| Neutral (pH 7.4) | FTIR | N₃⁻ peak intensity |

| Alkaline (pH 12) | NMR | Structural degradation products |

What methodologies elucidate interactions between this compound and steroidogenic enzymes?

Advanced Research Question

Approaches :

Q. Key Considerations :

- Substrate Specificity : Compare kinetic parameters (Km, Vmax) with natural substrates (e.g., progesterone) .

How can researchers mitigate risks when handling this compound in laboratory settings?

Basic Research Question

Safety Protocols :

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles .

- Ventilation : Use fume hoods for azide-related steps to prevent inhalation of toxic vapors .

- Waste Disposal : Neutralize azide waste with NaNO₂/HCl to prevent explosive residue accumulation .

What are the challenges in quantifying this compound in biological matrices, and how can they be addressed?

Advanced Research Question

Challenges :

Q. Method Optimization :

- Extraction : Solid-phase extraction (SPE) with C18 cartridges to isolate the compound from plasma .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.